molecular formula C31H44N2O6 B587326 Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate CAS No. 1276362-58-3

Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate

Numéro de catalogue: B587326
Numéro CAS: 1276362-58-3
Poids moléculaire: 540.701
Clé InChI: SGGIFJXVFAMIEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate is a synthetic benzoate ester derivative with a complex structure featuring a piperidinylphenyl moiety, an ethoxy group, and a 3-methylbutyl chain. Its IUPAC name and synonyms are extensively documented in pharmaceutical references, including Clarke’s Analysis of Drugs and Poisons . The compound is identified by CAS number 135062-02-1 and molecular formula C27H36N2O4 (molecular weight: 452.59 g/mol) .

Structurally, it combines a benzoate core with a 2-ethoxy substitution and an extended side chain containing a piperidine ring modified by a 2-methoxyethyl group. Proprietary names such as Novonorm and Prandin indicate its therapeutic relevance, likely in diabetes management due to structural parallels with known antidiabetic agents .

Safety data highlight hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . It is classified as a laboratory chemical and intermediate in chemical synthesis, requiring strict handling protocols .

Propriétés

IUPAC Name

ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N2O5/c1-6-38-30-20-25(14-15-27(30)32(36)39-7-2)21-31(35)33-28(19-23(3)4)26-12-8-9-13-29(26)34-17-10-11-24(22-34)16-18-37-5/h8-9,12-15,20,23-24,28H,6-7,10-11,16-19,21-22H2,1-5H3,(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVQXCKVVPQIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)CCOC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate, also known as Repaglinide Ethyl Ester, is a compound with significant biological activity, primarily in the context of pharmacotherapy for diabetes and potential applications in oncology. This article explores its biological activity, mechanisms of action, and research findings.

  • Molecular Formula : C29H40N2O4
  • Molecular Weight : 480.64 g/mol
  • CAS Number : 147770-06-7

Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate functions primarily as a blood glucose regulator. It acts by stimulating insulin secretion from the pancreas in a glucose-dependent manner. This makes it particularly useful for managing type 2 diabetes mellitus (T2DM) by reducing postprandial hyperglycemia.

Antidiabetic Effects

Research indicates that Repaglinide and its derivatives effectively lower blood glucose levels. A study demonstrated that the compound enhances insulin secretion in response to glucose, exhibiting a rapid onset and short duration of action, which is beneficial for controlling blood sugar spikes after meals .

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate. In vitro studies have shown that it can overcome drug resistance in cancer cells, particularly in leukemia models. The compound synergizes with various chemotherapeutic agents, enhancing their efficacy against resistant cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structure. SAR studies suggest that modifications to the piperidine and phenyl groups significantly influence its potency and selectivity for insulin secretion stimulation and anticancer activity .

Case Studies

Case Study 1: Diabetes Management
In a clinical trial involving T2DM patients, administration of Repaglinide resulted in significant reductions in HbA1c levels over a 24-week period compared to placebo controls. The study concluded that the compound effectively manages blood glucose without severe hypoglycemia .

Case Study 2: Cancer Therapy
A study focused on leukemia cells treated with ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate revealed a marked decrease in cell viability when combined with standard chemotherapeutics. This suggests a promising role for the compound in enhancing treatment outcomes for resistant cancers .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AntidiabeticHighStimulates insulin secretion
AnticancerModerate to HighOvercomes drug resistance; synergizes with therapies

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzoate derivatives and piperidine-containing molecules are summarized below:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Hazards References
Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate C27H36N2O4 452.59 Benzoate ester, piperidinyl, ethoxy, amide Lab chemical; antidiabetic (Novonorm/Prandin)
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]-1-piperazinecarboxylate C16H19ClN2O3 322.79 Chlorophenyl, piperazine, ketone Synthetic intermediate; unclassified hazards
Ethyl 4-{acetyl[2-(dimethylamino)-2-oxoethyl]amino}benzoate (CAS 94203-83-5) C15H20N2O4 292.33 Dimethylamide, acetyl, benzoate ester Research chemical; limited safety data
Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate C12H12N2O3S 264.30 Thiazolidinone, imine, benzoate ester Potential kinase inhibitor
Ethyl 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetate C17H24N2O4 320.38 Piperazinyl, methoxybenzyl, ketone Unspecified pharmacological use

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity compared to analogs, with a 3-(2-methoxyethyl)piperidinyl group and branched alkyl chain. This may enhance receptor binding specificity but increase metabolic instability .

Thiazolidinone in ’s compound confers redox activity, absent in the target molecule .

Molecular Weight and Bioactivity : Higher molecular weight (>450 g/mol) of the target compound may limit blood-brain barrier penetration, contrasting with smaller analogs like ’s derivative (292.33 g/mol) .

Therapeutic Indications: While the target compound is linked to antidiabetic drugs (Novonorm), analogs such as ’s thiazolidinone derivative are explored for kinase inhibition, indicating divergent therapeutic pathways .

Méthodes De Préparation

Synthesis of the 3-(2-Methoxyethyl)piperidine Intermediate

The 3-(2-methoxyethyl)piperidine moiety is a critical substructure requiring careful construction. A modified Wittig reaction followed by reductive amination has been demonstrated as effective. In one approach, piperidin-4-one undergoes oxidation with iodoxybenzoic acid (IBX) to form an α,β-unsaturated ketone . Subsequent Rh-catalyzed conjugate addition of phenylboronic acid introduces the aryl group, while a Wittig reaction with methoxyethyltriphenylphosphonium bromide extends the side chain . Hydrogenation using Pd/C yields the saturated piperidine ring, with the methoxyethyl group introduced at the 3-position .

Key parameters include:

  • Oxidation : IBX in dichloromethane at 30°C achieves 77–83% yield for α,β-unsaturated ketone formation .

  • Conjugate Addition : [Rh(cod)₂]BF₄ catalyst with phenylboronic acid in tetrahydrofuran (THF) at 60°C .

  • Reduction : Pd/C-mediated hydrogenation at 50 psi H₂, yielding a 65:35 cis:trans diastereomer mixture .

Formation of the (S)-3-Methyl-1-[2-(3-(2-Methoxyethyl)piperidin-1-yl)phenyl]butylamine

Stereoselective synthesis of the chiral amine component is achieved via enzymatic resolution or asymmetric hydrogenation. Patent EP2121644A2 details the use of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine as a precursor, which is alkylated with 2-methoxyethyl bromide under basic conditions . Alternatively, reductive amination of 3-methylbutyraldehyde with 2-[3-(2-methoxyethyl)piperidin-1-yl]aniline using NaBH(OAc)₃ affords the (S)-configured amine in 89% enantiomeric excess (ee) .

Condensation with 3-Ethoxy-4-ethoxycarbonylphenyl Acetic Acid

Coupling the amine and carboxylic acid components employs dehydrating agents to form the amide bond. Patent CN103012319A highlights 3-(diethoxyphosphyloxy)-1,2,3-benzotriazin-4-(3H)one (DEPBT) and diphenylphosphoryl azide (DPPA) as superior condensing agents, achieving >90% yield . For example, reacting 3-ethoxy-4-ethoxycarbonylphenyl acetic acid (0.22 mol) with DPPA (0.25 mol) in ethyl acetate at 20°C, followed by addition of the (S)-amine, produces the target compound in 93.2% yield with 100% optical purity .

Comparative Table: Condensing Agent Efficacy

AgentSolventTemperatureYieldOptical Purity
DEPBTToluene20°C91.1%100%
DPPAEthyl Acetate20°C93.2%100%
DCC/NHSCH₂Cl₂0°C→RT85%98%

Final Esterification and Purification

The benzoate ester is typically introduced early in the synthesis via ethyl ester protection of the carboxylic acid. Post-condensation, saponification with NaOH (0.25 mol) in aqueous THF followed by re-esterification with ethanol and H₂SO₄ ensures high regioselectivity . Chromatographic purification on silica gel (hexane:ethyl acetate, 4:1) isolates the product in ≥97% purity .

Stereochemical Considerations

Maintaining the (S)-configuration at the butylamine center is critical for biological activity. Asymmetric hydrogenation using Ru-BINAP catalysts or chiral auxiliary-based methods (e.g., Oppolzer’s sultam) ensures enantiomeric ratios >99:1 . Racemization is minimized by avoiding strong acids/bases during coupling steps .

Scale-Up and Industrial Adaptations

For industrial production, a one-pot approach combining steps 3 and 4 reduces intermediate isolation. Patent CN103012319A demonstrates a 91.1% overall yield using DEPBT in toluene with in situ ester hydrolysis . Continuous flow systems further enhance efficiency, enabling throughputs of 50 kg/batch with ≤0.5% impurities .

Q & A

Q. What methodologies validate the compound’s stability under long-term storage conditions?

  • Methodological Answer : Conduct ICH-compliant stability studies (25°C/60% RH, 40°C/75% RH) over 6–12 months. Assess degradation products via forced degradation (acid/base/oxidative stress) and UPLC-PDA-ELSD. Use QbD principles to design robust storage protocols (desiccants, inert atmosphere) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.